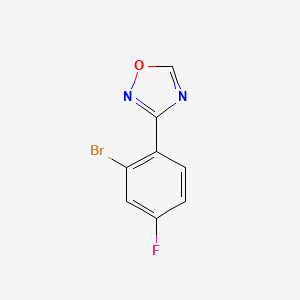
1-Bromo-3-(3-fluorophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(3-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrFO. It is a brominated ketone with a fluorophenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-3-(3-fluorophenyl)propan-2-one can be synthesized through various methods. One common approach involves the bromination of 3-(3-fluorophenyl)propan-2-one using bromine or a brominating agent under controlled conditions . The reaction typically occurs in the presence of a solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective bromination of the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives like amines, thiols, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
1-Bromo-3-(3-fluorophenyl)propan-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(3-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong interactions with biological molecules, leading to inhibition or modulation of enzymatic activity . The carbonyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(3-fluorophenyl)ethan-1-one: Similar in structure but with a different position of the bromine atom.
3-Fluorophenacyl bromide: Another brominated fluorophenyl compound with different reactivity.
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated alcohol with distinct chemical properties.
Uniqueness
1-Bromo-3-(3-fluorophenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction profiles compared to other similar compounds . Its combination of bromine and fluorine atoms makes it a versatile intermediate in various chemical and biological applications .
Propiedades
Fórmula molecular |
C9H8BrFO |
|---|---|
Peso molecular |
231.06 g/mol |
Nombre IUPAC |
1-bromo-3-(3-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrFO/c10-6-9(12)5-7-2-1-3-8(11)4-7/h1-4H,5-6H2 |
Clave InChI |
AWHDBHGJHZETJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine](/img/structure/B12439171.png)



![N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine](/img/structure/B12439211.png)
![4-[(2,2-Dimethylpropyl)amino]-3-methylphenol](/img/structure/B12439212.png)
![2-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B12439218.png)


![2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine](/img/structure/B12439257.png)
